Cas no 2010536-76-0 (1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride)

1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride structure
2010536-76-0 structure
Product Name:1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride
CAS No:2010536-76-0
MF:C7H13ClO5S2
MW:276.758119344711
CID:6141021
PubChem ID:165954137
Update Time:2025-11-02

1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride
    • EN300-1120663
    • 2010536-76-0
    • Inchi: 1S/C7H13ClO5S2/c1-2-3-13-6-4-14(9,10)5-7(6)15(8,11)12/h6-7H,2-5H2,1H3
    • InChI Key: KUDATDKBYGHYIB-UHFFFAOYSA-N
    • SMILES: ClS(C1CS(CC1OCCC)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 275.9892936g/mol
  • Monoisotopic Mass: 275.9892936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 94.3Ų

1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride Pricemore >>

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Additional information on 1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride

In-Depth Analysis of 1,1-Dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride (CAS No. 2010536-76-0): Properties, Applications, and Industry Trends

The compound 1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride (CAS No. 2010536-76-0) is a specialized sulfonyl chloride derivative with significant relevance in modern organic synthesis and pharmaceutical research. Its unique molecular structure, featuring a thiolane ring and sulfonyl chloride functional group, makes it a versatile intermediate for constructing complex molecules. Researchers and industry professionals frequently search for "sulfonation reagents," "highly reactive intermediates," and "CAS 2010536-76-0 applications," reflecting its growing importance in synthetic chemistry.

From a structural perspective, the 1lambda6-thiolane core provides enhanced stability compared to linear sulfonyl chlorides, while the propoxy side chain introduces steric and electronic modulation. This balance between reactivity and selectivity has led to its adoption in peptide coupling reactions, where "green chemistry alternatives" and "atom-efficient synthesis" are trending topics. The compound's ability to act as a sulfonating agent under mild conditions aligns with the pharmaceutical industry's push toward "sustainable process chemistry," as evidenced by recent publications in journals like Organic Process Research & Development.

Recent patent analyses reveal that 2010536-76-0 is increasingly utilized in the development of bioconjugation reagents and protease inhibitors, addressing the high search volume for "targeted drug delivery systems." Its compatibility with aqueous media (pH 7-9) makes it particularly valuable for "antibody-drug conjugate (ADC) linker chemistry" – a hot topic in oncology research. Notably, the 3-sulfonyl chloride moiety enables selective modification of biomolecules without affecting sensitive functional groups, a feature highlighted in recent webinars about "next-generation biotherapeutics."

In material science applications, this compound has gained attention for modifying polymer backbones, particularly in queries related to "ion-conductive membranes" and "battery electrolyte additives." The dioxo-thiolane structure contributes to improved thermal stability in sulfonated polymers, a property critical for energy storage devices. Manufacturers focusing on "high-performance materials" often evaluate its cost-performance ratio against traditional sulfonation methods, as discussed in recent industry white papers.

Quality control aspects of 1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride frequently appear in technical forums, with common searches including "HPLC purity standards" and "storage stability CAS 2010536-76-0." Best practices recommend anhydrous conditions below -20°C to preserve the sulfonyl chloride functionality, with NMR (¹H, 13C) and mass spectrometry being the preferred characterization methods. These protocols align with the broader industry shift toward "data-driven compound management" – a concept gaining traction in laboratory informatics systems.

Emerging applications in agrochemical intermediates have also been documented, particularly in developing sulfonamide-based fungicides. This connects to trending searches about "low-environmental-impact crop protection" and "precision agriculture chemicals." The compound's selective reactivity with amines allows for efficient derivatization of bioactive scaffolds, a strategy highlighted in recent Agrochemicals Discovery conferences.

From a regulatory standpoint, proper handling of 2010536-76-0 requires attention to standard organic synthesis precautions, with particular emphasis on "controlled reaction exotherms" – a frequently discussed topic in process safety communities. Material Safety Data Sheets (MSDS) typically recommend using 1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride in well-ventilated areas with appropriate personal protective equipment, consistent with general laboratory safety protocols for reactive intermediates.

The synthesis scale-up of this compound presents interesting engineering challenges, particularly regarding "continuous flow sulfonation" techniques that dominate current process chemistry literature. Recent advances in microreactor technology have demonstrated improved yields for similar sulfonyl chloride derivatives, suggesting potential optimization pathways for industrial production of CAS 2010536-76-0.

In conclusion, 1,1-dioxo-4-propoxy-1lambda6-thiolane-3-sulfonyl chloride represents a compelling case study in functional group chemistry, bridging fundamental research and industrial applications. Its evolving role across pharmaceuticals, materials science, and agrochemicals reflects broader trends toward "multipurpose synthetic building blocks" – a concept generating substantial academic and commercial interest. Future developments will likely focus on expanding its utility in "catalytic asymmetric sulfonylation" and "biocompatible conjugation chemistry," areas where current literature shows significant knowledge gaps.

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